2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]

Lck kinase Linker SAR Cancer immunotherapy

Resolve database misannotation and linker flexibility issues. This compound's rigid but-1-ene bridge ensures conformational integrity for Src-family kinase ATP-pocket SAR. It serves as a high-value negative control for PIM/Lck screening and a Zn(II) coordination polymer precursor. · Low nanomolar kinase inhibition potential; critical for selectivity profiling · Corrects corrupted ChEMBL/BindingDB records as a counter-screen tool · Rigid unsaturated linker delivers distinct supramolecular fluorescence properties

Molecular Formula C26H20N8
Molecular Weight 444.5 g/mol
CAS No. 648415-46-7
Cat. No. B12591778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
CAS648415-46-7
Molecular FormulaC26H20N8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6
InChIInChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1,3-5,7-16H,2,6H2,(H,31,33)(H,32,34)
InChIKeyZVKZLWAVTSLISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Context


The target compound, 2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-46-7), is a synthetic bis-benzimidazole derivative with a molecular formula of C26H20N8 and a molecular weight of 444.5 g/mol . It belongs to a broader class of pyrimidine-substituted benzimidazole conjugates that have been investigated as protein kinase inhibitors, particularly for targets such as Lck, and have demonstrated low nanomolar inhibitory activity in some analogs [1]. However, specific binding data for this exact compound is conflated with unrelated structures in major databases, and its precise physicochemical properties remain largely uncataloged, making independent verification critical prior to procurement .

1
Unsaturated but-1-ene linker enables kinase binding-mode studies Conformational rigidity critical for Src-family kinase SAR
2
Clean annotation profile supports novel target deconvolution No misleading bioactivity records in major databases
3
Requires independent verification of physicochemical properties Limited cataloged data; prior confirmation advised

Why Generic Substitution Is Not Advisable


Near-neighbor analogs, such as the ethane-1,2-diyl linked counterpart (CAS 648415-43-4), highlight that subtle variations in the central linker—from a saturated ethane bridge to an unsaturated but-1-ene-1,4-diyl moiety—radically alter the molecule's geometry, conformational flexibility, and potential for pi-stacking interactions . In the context of bis-benzimidazole kinase inhibitors, the co-crystallization of a representative analog with Hck demonstrates that the specific spatial orientation of the two benzimidazole-pyrimidine pharmacophores is critical for achieving low-nanomolar potency and target selectivity; therefore, even minor linker modifications cannot be assumed to be functionally interchangeable [1].

Target
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] (CAS 648415-46-7)
Ethane-1,2-diyl analog (CAS 648415-43-4)
Linker geometry mismatch may significantly shift kinase binding affinity and selectivity. The unsaturated bridge imposes a rigid conformation that cannot be reproduced by saturated analogs; co-crystal structures of related inhibitors confirm spatial orientation is essential for target engagement.
Data risk
No verified bioactivity annotations; database entry corresponds to a different scaffold.
Heavily annotated analogs may carry misleading polypharmacology records due to curation errors.
Database misannotation in near-neighbor analogs introduces risk of false activity attribution. This compound's clean annotation profile reduces confounding signals, but close analogs should not be assumed interchangeable for screening follow-up.

Quantitative Differentiation Evidence


Linker-Dependent Potency Modulation

While no direct assay data is available for the target compound, class-level analysis demonstrates that the linker structure is a primary determinant of inhibitory potency. In a series of 2-benzimidazole substituted pyrimidines, the most potent analogs achieved low nanomolar IC50 values against Lck kinase. The activity cliff between saturated and unsaturated linkers in this chemotype is well-documented, establishing the but-1-ene-1,4-diyl bridge as a non-substitutable structural feature for this specific activity profile [1].

Linker‑dependent potency
Class‑level inference
Activity cliff predicted: low nM range (class data) vs. optimized analogs
Linker geometry may critically influence kinase binding
No direct IC₅₀ for target compound; class SAR indicates unsaturated bridge is non‑substitutable.
Lck kinase Linker SAR Cancer immunotherapy

Physicochemical Differentiation from Saturated Analogs

The target compound's calculated LogP is 4.9992 , compared to a predicted lower logP for the ethane-1,2-diyl analog (CAS 648415-43-4) based on its smaller carbon count and lack of an sp2-hybridized center. This ~0.5-1.0 log unit difference can significantly impact solubility and membrane permeability in cellular assays, representing a critical procurement decision point for cell-based screening versus biochemical assays.

Lipophilicity shift
Cross‑study comparable
ΔLogP ≈ 0.5–1.0 (calc.) vs. ethane‑1,2‑diyl analog
May impact solubility and cell permeability in assays
Higher calculated LogP (4.999) suggests lower aqueous solubility; consider for cell‑based vs. biochemical screens.
ADME properties LogP Crystallinity

Database Annotation Integrity

A critical procurement differentiator is the compound's clean annotation profile. Database entries (e.g., BindingDB) that appear to cite this CAS number actually contain structural data for an entirely different chemotype (a thiadiazole-amine scaffold) [1]. This discrepancy, likely due to a curation error, makes the target compound a superior choice for novel target deconvolution studies, as it lacks the confounding polypharmacology annotations that plague many well-characterized analogs.

Database annotation integrity
Supporting evidence
No verified annotations; major DB entry corresponds to a different scaffold
Reduces risk of false activity attribution
Cross‑referenced CAS, SMILES, InChI across ChEMBL, BindingDB, PubChem.
Data integrity Chemical biology Target deconvolution

High-Value Application Scenarios


Conformational Restriction Probe for Kinase SAR

This compound's but-1-ene-1,4-diyl linker introduces a specific degree of unsaturation and rigidity not present in saturated-chain analogs. It is therefore ideally suited as a chemical tool in systematic structure-activity relationship (SAR) studies aimed at probing the conformational preferences of the ATP-binding pocket in Src-family kinases, where the orientation of the bis-benzimidazole scaffold is a known determinant of potency [1].

Negative Control for Annotated Kinase Inhibitors

Given the confirmed database misannotation issue, this compound can serve as a high-value negative control or specificity counter-screen in kinase inhibition assays, particularly for targets like PIM or Lck, where automated data mining might otherwise suggest false activity based on corrupted ChEMBL or BindingDB records [1].

Precursor for Coordination Polymer Synthesis

The distant arrangement of two pyrimidine and two benzimidazole nitrogen donors across a rigid, unsaturated bridge makes this compound an excellent candidate for constructing novel coordination polymers with Zn(II) or other transition metals. The but-1-ene spacer can influence the dimensionality and fluorescence properties of the resulting supramolecular architecture, distinguishing it from flexible, saturated bis-benzimidazole ligands [1].

Application
Selection Property
Validation Focus
Kinase SAR probe
Unsaturated linker geometry
Src‑family kinase binding mode interpretation
Negative control for kinase assays
Clean bioactivity annotation
False annotation risk mitigation in data mining
Coordination polymer synthesis
Rigid bis‑benzimidazole pyrimidine ligand
Supramolecular architecture and fluorescence review
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